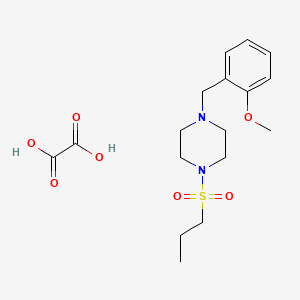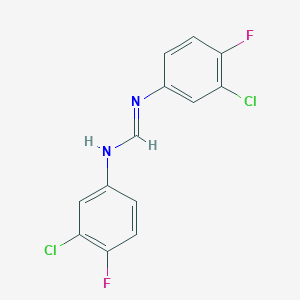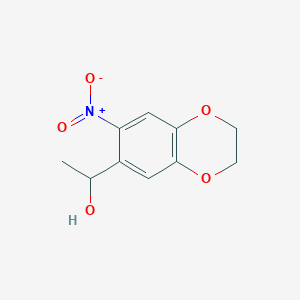![molecular formula C17H23N3O6S B3943798 3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate
Overview
Description
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic agent. EPPTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mechanism of Action
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit PTP1B.
Biochemical and physiological effects:
This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate is a potent inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate. Some possible areas of study include:
1. Further studies on the biochemical and physiological effects of this compound, including its effects on other metabolic pathways and its potential side effects.
2. Development of more potent and selective inhibitors of PTP1B, based on the structure of this compound.
3. Studies on the use of this compound in combination with other drugs or therapies for the treatment of diabetes, cancer, and other diseases.
4. Development of new methods for synthesizing this compound and other PTP1B inhibitors.
5. Studies on the role of PTP1B in other physiological processes, such as immune function and neurodegeneration.
Scientific Research Applications
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a key regulator of insulin signaling and glucose homeostasis, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use in the treatment of these diseases as well.
properties
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.C2H2O4/c1-2-21(19,20)18-9-7-17(8-10-18)12-13-11-16-15-6-4-3-5-14(13)15;3-1(4)2(5)6/h3-6,11,16H,2,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUSDQLZPNVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)



![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)



![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)